molecular formula C51H68N2O10 B610892 SMTP-7 CAS No. 273379-50-9

SMTP-7

Numéro de catalogue: B610892
Numéro CAS: 273379-50-9
Poids moléculaire: 869.1
Clé InChI: CRNDCHORWGDFGR-PXTWCNKMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SMTP-7 is a dual inhibitor of thrombolysis and soluble epoxide hydrolase" to "this compound promotes thrombolysis and inhibits soluble epoxide hydrolase." (c.f. Matsumoto N, Suzuki E, Ishikawa M, Shirafuji T, Hasumi K. Soluble epoxide hydrolase as an anti-inflammatory target of the thrombolytic stroke drug this compound. (J Biol Chem. 2014 Dec 26; 289(52):35826-38.)

Applications De Recherche Scientifique

Thrombolytic and Neuroprotective Effects in Ischemic Stroke

SMTP-7 (Stachybotrys microspora triprenyl phenol-7) shows significant promise in the treatment of ischemic stroke. It functions as a plasminogen modulator, enhancing plasminogen activation and thereby promoting thrombolysis. This action is crucial for its therapeutic activity against cerebral infarction in several rodent models. In a study conducted on monkeys, this compound significantly increased the post-infusion middle cerebral artery recanalization rate and ameliorated neurological deficits, cerebral infarct, and cerebral hemorrhage compared to control animals (Sawada et al., 2014). Additionally, this compound's neuroprotective properties have been observed in other studies, where it demonstrated effectiveness in reducing inflammation and apoptosis in ischemic mice (Huang et al., 2018).

Enhancing Clot Clearance in Pulmonary Embolism Models

This compound's role in enhancing clot clearance has been demonstrated in a pulmonary embolism model in rats. This study highlighted this compound's capability to significantly increase the rate of clot clearance, suggesting its potential application in treating thrombotic conditions beyond ischemic stroke (Hu et al., 2012).

Attenuating Ischemia/Reperfusion Injury

Research indicates that this compound suppresses superoxide production and the expression of matrix metalloproteinase-9 (MMP-9), thereby attenuating ischemic neuronal damage in rat brains. This suggests its potential use in reducing secondary brain injury and hemorrhagic transformation following ischemic events (Akamatsu et al., 2011).

Novel Embolic Model of Cerebral Infarction

In an embolic model of cerebral infarction, this compound was evaluated for its effects on reducing infarct area, neurological scores, and edema. This study provided insights into the compound's mechanism of action and its potential for extending the therapeutic time window in the treatment of cerebral infarction (Hashimoto et al., 2010).

Soluble Epoxide Hydrolase Inhibition

This compound's mechanism of action may also involve the inhibition of soluble epoxide hydrolase (sEH), an enzyme linked to inflammation. This dual targeting of thrombolysis and sEH inhibition presents a promising strategy for novel stroke therapy (Matsumoto et al., 2014).

Propriétés

Numéro CAS

273379-50-9

Formule moléculaire

C51H68N2O10

Poids moléculaire

869.1

Nom IUPAC

(S)-2,5-bis((2S,3S)-2-((E)-4,8-dimethylnona-3,7-dien-1-yl)-3,5-dihydroxy-2-methyl-7-oxo-3,4,7,9-tetrahydropyrano[2,3-e]isoindol-8(2H)-yl)pentanoic acid

InChI

InChI=1S/C51H68N2O10/c1-30(2)14-9-16-32(5)18-11-21-50(7)43(56)26-36-41(54)24-34-38(45(36)62-50)28-52(47(34)58)23-13-20-40(49(60)61)53-29-39-35(48(53)59)25-42(55)37-27-44(57)51(8,63-46(37)39)22-12-19-33(6)17-10-15-31(3)4/h14-15,18-19,24-25,40,43-44,54-57H,9-13,16-17,20-23,26-29H2,1-8H3,(H,60,61)/b32-18+,33-19+/t40-,43-,44-,50-,51-/m0/s1

Clé InChI

CRNDCHORWGDFGR-PXTWCNKMSA-N

SMILES

O=C(O)[C@@H](N(CC1=C2C=C(O)C3=C1O[C@@](C)(CC/C=C(C)/CC/C=C(C)/C)[C@@H](O)C3)C2=O)CCCN(CC4=C5C=C(O)C6=C4O[C@@](C)(CC/C=C(C)/CC/C=C(C)/C)[C@@H](O)C6)C5=O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

SMTP-7;  SMTP 7;  SMTP7; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SMTP-7
Reactant of Route 2
SMTP-7
Reactant of Route 3
SMTP-7
Reactant of Route 4
SMTP-7
Reactant of Route 5
SMTP-7
Reactant of Route 6
SMTP-7

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.